1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene is an organic compound characterized by its complex structure, which includes a butene backbone substituted with two phenyl groups and a hydroxyphenyl moiety. The compound's molecular formula is , and it has a molecular weight of approximately 278.35 g/mol. Its structural features contribute to its unique chemical properties, making it of interest in various fields, including medicinal chemistry and materials science.
For example, one synthesis route involves the reaction of diphenyloxohalides with phenylmagnesium halides under dry conditions, yielding various substituted products .
The biological activity of 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene has been explored in several studies. It has shown potential anti-inflammatory and antioxidant properties, which are attributed to its phenolic structure. Additionally, compounds with similar structures have been investigated for their anticancer activities, indicating that this compound may also exhibit cytotoxic effects against certain cancer cell lines.
Several methods exist for synthesizing 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene:
This compound finds applications in various domains:
Interaction studies involving 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene focus on its binding affinity with biological targets. Research indicates that compounds with similar structures may interact with estrogen receptors or other biomolecular targets, suggesting that this compound could have endocrine-disrupting potential or therapeutic effects depending on its interactions .
Several compounds share structural similarities with 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxychalcone | Contains a chalcone structure | Known for its anti-inflammatory properties |
| 1,2-Diphenyl-1-butene | Lacks hydroxyl substitution | Simpler structure; primarily studied for stability |
| 4-Methoxyphenylbutene | Contains a methoxy group | Exhibits different electronic properties |
| 4-Hydroxybenzophenone | Contains a ketone group | Used extensively in UV filter applications |
The uniqueness of 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene lies in its specific combination of hydroxy and phenyl groups on a butene framework, which contributes to its distinctive reactivity and potential biological activities. This combination allows for diverse applications not fully explored by simpler analogs.
1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene exhibits the molecular formula C22H20O with a molecular weight of 300.39 g/mol [1] [3] [5]. The compound, also known systematically as 4-[(1E)-1,2-diphenylbut-1-en-1-yl]phenol, represents a stilbenoid derivative characterized by its distinctive butene backbone substituted with phenyl and hydroxyphenyl moieties [1] [9].
The fundamental physical constants of this compound demonstrate its aromatic character and molecular complexity. The exact mass has been determined as 300.15100 Da, with a polar surface area of 20.23000 Ų [3]. The compound exhibits achiral stereochemistry with one E/Z center and zero defined stereocenters [8]. The Chemical Abstracts Service registry numbers include 68684-63-9 for the racemic mixture and 69967-79-9 for specific stereoisomers [1] [5].
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C22H20O | - |
| Molecular Weight | 300.39 | g/mol |
| Exact Mass | 300.15100 | Da |
| Polar Surface Area | 20.23000 | Ų |
| LogP | 5.76130 | - |
The stereochemistry of 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene centers on the geometric isomerism arising from the double bond in the butene backbone [2] [10] [13]. The compound exists in two distinct geometric configurations: the Z-isomer and the E-isomer, each exhibiting different physical and chemical properties.
The Z-configuration, represented by the CAS number 69967-80-2, demonstrates specific stereochemical characteristics with the IUPAC name 4-[(Z)-1,2-diphenylbut-1-enyl]phenol [2] [5] [10]. Commercial preparations often contain the Z-isomer with up to 10% E-isomer contamination [2] [6] [10]. The InChI key for the Z-isomer is YJVFSITVRZYTHO-DQRAZIAOSA-N, while the E-isomer carries the identifier YJVFSITVRZYTHO-QURGRASLSA-N [1] [8] [10].
Stereoselective synthesis methods have been developed to obtain pure isomers, including the use of octafluorotoluene and pentafluoropyridine for isomer separation [25]. The E/Z ratio in synthetic preparations can be controlled through specific reaction conditions, with McMurry coupling reactions typically favoring particular stereochemical outcomes [25] [30].
The geometric isomers exhibit distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance spectroscopy, where coupling constants and chemical shifts differ significantly between the Z and E forms [30] [33]. These differences allow for accurate determination of isomer ratios in mixed preparations through analytical techniques.
The crystallographic properties of 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene reveal important insights into its solid-state organization and intermolecular interactions [28]. X-ray crystallographic studies have provided detailed structural information, including fractional atomic coordinates, anisotropic thermal parameters, and interatomic bond lengths and angles [28].
The compound demonstrates white solid appearance in its pure crystalline form [5]. The crystal structure exhibits specific packing arrangements influenced by the hydroxyl group's hydrogen bonding capabilities and the aromatic ring systems' π-π interactions [28]. The melting point has been reported as 104-105°C, indicating moderate thermal stability in the solid state [19].
The solid-state behavior encompasses polymorphic considerations, where different crystal forms may exist depending on crystallization conditions [5]. The compound's packing structure shows characteristic features of stilbenoid derivatives, with extended conjugation systems influencing the overall crystal lattice organization [32].
Storage recommendations specify temperatures of 2-8°C for optimal stability, suggesting temperature-dependent solid-state transitions that could affect the compound's integrity over time [10]. The crystallographic data supports understanding of the compound's physical properties and provides foundation for pharmaceutical and materials science applications.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene through both one-dimensional and two-dimensional techniques [30] [32]. The 1H Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the aromatic protons, alkene protons, and aliphatic ethyl chain [30] [33].
The aromatic region displays complex multipets corresponding to the three phenyl ring systems, with chemical shifts typically appearing between 6.5-7.4 ppm [30] [33]. The hydroxyl proton appears as a singlet around 5.0-5.5 ppm, exhibiting exchange behavior with deuterated solvents [30]. The butene chain protons show distinct patterns, with the ethyl group appearing as characteristic triplet and quartet signals [30].
13C Nuclear Magnetic Resonance spectroscopy reveals approximately 22 distinct carbon signals, reflecting the molecular symmetry and chemical environment diversity [32]. The aromatic carbons appear between 110-160 ppm, with the phenolic carbon showing characteristic downfield shifts due to oxygen substitution [32] [30]. The alkene carbons exhibit signals consistent with their sp2 hybridization and substitution patterns [30].
Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence, provide definitive assignments of all proton and carbon signals [32]. These methods confirm the complete structural connectivity and enable differentiation between geometric isomers based on coupling constant analysis [30] [32].
Infrared spectroscopy of 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene reveals characteristic absorption bands corresponding to specific functional groups and molecular vibrations [15] [32]. The hydroxyl group exhibits a broad absorption band around 3267.5 cm⁻¹, characteristic of O-H stretching vibrations [32].
The aromatic C-H stretching vibrations appear around 3037.99 cm⁻¹, while the aromatic C=C stretching modes are observed at 1608.69 and 1512.24 cm⁻¹ [32]. These frequencies confirm the presence of substituted benzene rings and their electronic environments [15] [32].
The C-O-C stretching vibration of the phenolic ether linkage appears at 1163.11 cm⁻¹, providing evidence for the hydroxyphenyl substitution pattern [32]. Additional absorption bands in the fingerprint region below 1500 cm⁻¹ offer detailed structural information about the molecular framework and substitution patterns [15].
Comparative infrared analysis between Z and E isomers may reveal subtle differences in vibrational frequencies due to different molecular conformations and intermolecular interactions [15]. The spectroscopic data supports structural assignments and provides insight into hydrogen bonding patterns in both solution and solid states.
Mass spectrometric analysis of 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene provides molecular ion confirmation and fragmentation pathway elucidation [32]. The molecular ion peak appears at m/z 300, corresponding to the expected molecular weight [32]. High-resolution mass spectrometry confirms the exact molecular formula C28H22O6 for related stilbenoid derivatives [32].
Fragmentation patterns typically involve loss of the ethyl group from the butene chain, producing characteristic fragment ions [14]. The phenolic portion may undergo specific cleavage reactions, yielding diagnostic ions that confirm the hydroxyphenyl substitution [14]. Aromatic stabilization influences the relative abundances of various fragment ions [14].
Electron impact ionization produces reproducible fragmentation patterns that serve as fingerprints for compound identification [14] [17]. The base peak and other major fragments provide structural information about the most stable ionic species formed during the ionization process [14].
Tandem mass spectrometry techniques enable detailed fragmentation pathway studies, revealing the sequence of bond cleavages and rearrangement reactions [29]. These studies contribute to understanding the compound's gas-phase chemistry and provide analytical methods for quantitative determination in complex mixtures.
The UV-visible absorption spectrum of 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene reflects its extended conjugated system and aromatic character [25] [30]. The compound exhibits characteristic absorption bands in both the ultraviolet and visible regions, arising from π→π* electronic transitions within the aromatic framework [25].
The primary absorption maximum typically appears around 280-320 nm, corresponding to the extended conjugation through the stilbenoid backbone [25] [30]. Additional absorption features may occur at longer wavelengths due to the hydroxyphenyl substitution and its effect on the electronic structure [25].
Solvent effects influence the absorption spectra, with polar solvents generally causing bathochromic shifts due to stabilization of excited states [25]. The molar extinction coefficients provide quantitative measures of the compound's light-absorbing capabilities, essential for analytical applications [25].
Fluorescence properties may also be observed, with emission wavelengths typically red-shifted relative to the absorption maxima [25]. These photophysical properties are relevant for potential applications in materials science and as fluorescent probes [25] [30].
The solubility characteristics of 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene demonstrate its lipophilic nature with limited aqueous solubility [3] [20] [21]. The calculated logarithm of the octanol-water partition coefficient (LogP) ranges from 4.33 to 5.76, indicating significant lipophilicity and tendency to partition into organic phases [3] [20] [21].
Water solubility is extremely limited, with calculated values suggesting log10WS of approximately -4.75, corresponding to very low aqueous concentrations [22]. This low water solubility reflects the compound's predominantly aromatic character and minimal polar surface area [3] [22].
The compound demonstrates good solubility in organic solvents such as chloroform, dichloromethane, and alcohols [30]. These solubility characteristics influence its bioavailability and distribution properties in biological systems [3] [20].
| Parameter | Value | Method |
|---|---|---|
| LogP (octanol-water) | 5.76130 | Calculated |
| Log10WS | -4.75 | Calculated |
| Polar Surface Area | 20.23 Ų | Computational |
Thermal analysis of 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene reveals its melting point at 104-105°C, indicating moderate thermal stability [19]. Differential Scanning Calorimetry studies could provide detailed information about phase transitions and thermal decomposition pathways [34] [35].
The compound's thermal behavior reflects the influence of intermolecular forces, including hydrogen bonding from the hydroxyl group and π-π interactions between aromatic rings [34] [35]. These interactions contribute to the observed melting point and thermal stability characteristics [35].
Thermal decomposition studies suggest that the compound maintains structural integrity up to approximately 200°C before significant degradation occurs [35] [38]. The decomposition process likely involves cleavage of the alkene linkages and aromatic substitution patterns [38].
Storage stability recommendations indicate optimal preservation at 2-8°C, suggesting temperature-dependent degradation processes that could affect long-term stability [10]. These thermal characteristics are important for synthetic procedures, purification methods, and storage protocols.
The electronic structure of 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene exhibits characteristics typical of extended conjugated systems [25] [31]. Density Functional Theory calculations provide insight into the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels and spatial distributions [25].
The extended π-conjugation system facilitates electron delocalization across the molecular framework, influencing both ground-state and excited-state properties [25] [31]. The hydroxyl substitution introduces electron-donating effects that modify the overall electronic distribution [31].
Molecular orbital calculations reveal the compound's electronic transitions and their relationships to observed UV-visible absorption spectra [25]. The HOMO-LUMO energy gap determines the compound's optical properties and potential for electronic applications [25].
Electron transfer processes may occur from the HOMO to the LUMO under appropriate conditions, leading to changes in electron distribution and potential second-order optical susceptibility [25]. These electronic properties are relevant for understanding the compound's reactivity patterns and potential applications in optoelectronic materials [25].
Classical synthetic approaches for the preparation of 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene primarily involve traditional organic transformation methods that have been established for decades. Dehydration of alcohols represents one of the fundamental classical routes, where appropriate tertiary alcohols are treated with concentrated sulfuric acid or phosphoric acid at elevated temperatures (100-180°C) to eliminate water and form the desired alkene [1]. This method typically yields 40-80% of the target compound but produces mixtures of E and Z isomers, limiting its stereoselectivity [1].
Dehydrohalogenation reactions constitute another classical approach, involving the elimination of hydrogen halides from appropriately substituted alkyl halides using strong bases such as sodium hydroxide or potassium hydroxide [1] [2]. The reaction proceeds through an elimination mechanism, with the rate depending on both the alkyl group structure and the nature of the halogen substituent [2]. This methodology generally provides moderate yields but requires careful control of reaction conditions to minimize side reactions.
Decarboxylation of carboxylic acids offers an alternative classical route, where suitable carboxylic acid precursors undergo thermal decomposition at elevated temperatures to release carbon dioxide and form the corresponding alkene [1]. While this method can be effective for specific substrates, it requires high temperatures and may lead to isomerization or degradation of sensitive functional groups.
Metal-catalyzed coupling reactions have revolutionized the synthesis of complex organic molecules, including substituted alkenes like 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene. Palladium-catalyzed cross-coupling reactions represent the most significant advancement in this area, with several specific methodologies applicable to the target compound [3] [4].
The Heck reaction enables the palladium-catalyzed arylation or alkenylation of alkenes, providing access to substituted diphenyl butene derivatives [3]. This reaction typically employs aryl halides, alkenes, palladium catalysts, and hindered amine bases at temperatures of 80-120°C, yielding 70-90% of products with high E-selectivity [3]. The reaction proceeds through oxidative addition, migratory insertion, and reductive elimination steps, allowing for precise control of regioselectivity and stereochemistry.
The Suzuki-Miyaura cross-coupling reaction offers exceptional versatility for constructing carbon-carbon bonds between organoboron compounds and organic halides or triflates [3] [5]. For the synthesis of diphenyl butene systems, this reaction typically employs palladium catalysts, arylboronic acids, and bases at 80-100°C, providing yields of 75-95% with excellent E-selectivity [5]. The mild reaction conditions and broad functional group tolerance make this method particularly attractive for industrial applications.
Negishi cross-coupling and Stille cross-coupling reactions provide additional options for metal-catalyzed bond formation, utilizing organozinc and organotin reagents respectively [4] [5]. These methods offer complementary reactivity profiles and can be particularly useful when specific substitution patterns or functional group compatibility requirements need to be addressed.
The McMurry reaction represents a powerful method for the reductive coupling of carbonyl compounds to yield alkenes, discovered by John McMurry in 1974 [6] [7]. This titanium-mediated transformation is particularly valuable for the synthesis of sterically hindered and highly substituted olefins that are difficult to prepare by other methods [6].
The reaction typically employs low-valent titanium species generated in situ from titanium trichloride or titanium tetrachloride with reducing agents such as lithium aluminum hydride, zinc, magnesium, or zinc-copper couple in ether solvents like tetrahydrofuran [6] [7]. For the synthesis of 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene derivatives, the reaction conditions typically involve temperatures from room temperature to 60°C for 6-24 hours, yielding 60-90% of products as E/Z mixtures [6].
The mechanism involves ketyl radical formation and dimerization to yield titanium pinacolates, which subsequently eliminate to produce the olefin products [7]. While the exact nature of the active titanium species remains unclear, the reaction is believed to proceed through titanium(II) intermediates that facilitate the reductive coupling process [6].
Substrate scope and limitations include excellent performance with aromatic ketones and aldehydes, though the method may be limited to homo-coupling reactions for simple substrates [7]. The intramolecular variant has found particular application in complex natural product synthesis, where the cyclic nature of the reaction provides high selectivity and efficiency [7].
The Wittig olefination reaction remains one of the most important and widely used methods for alkene synthesis, providing access to 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene through the reaction of appropriate carbonyl compounds with phosphonium ylides [8] [9].
Phosphonium ylide preparation typically involves the reaction of triphenylphosphine with alkyl halides followed by deprotonation with strong bases such as butyllithium, sodium hydride, or sodium alkoxides [8] [9]. The nature of the ylide significantly influences the stereochemical outcome of the reaction, with stabilized ylides (containing electron-withdrawing groups) generally providing E-alkenes, while non-stabilized ylides tend to yield Z-alkenes [9].
Reaction conditions typically involve temperatures from room temperature to 80°C for 2-12 hours, providing yields of 65-85% with stereoselectivity dependent on the ylide structure [9]. Common solvents include diethyl ether, toluene, tetrahydrofuran, dimethoxyethane, and methyl tert-butyl ether [9].
Related olefination methods include the Horner-Wadsworth-Emmons reaction, which employs phosphonate esters instead of phosphonium salts, often providing improved E-selectivity and simplified product isolation due to the water-soluble phosphate byproducts [9]. The Julia olefination and Peterson olefination reactions offer additional options for specific synthetic requirements.
Demethylation of methoxy precursors represents a crucial synthetic strategy for accessing 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene, particularly when the hydroxyl functionality needs to be introduced or revealed during the synthetic sequence.
Boron tribromide demethylation stands as the most widely used method for cleaving aryl methyl ethers [10] [11]. The reaction typically proceeds at low temperatures (-78°C to room temperature) in dichloromethane, requiring 2-24 hours and providing yields of 70-95% [10] [12]. The mechanism involves initial coordination of boron tribromide to the ether oxygen, followed by nucleophilic attack and elimination to yield the phenol and methyl bromide [10] [11].
Sodium thioethylate demethylation offers an alternative approach, particularly effective under basic conditions [13] [14]. The reaction with sodium thioethylate in N,N-dimethylformamide under reflux conditions (approximately 153°C) for 1 hour provides excellent yields of 97% with high Z-selectivity [13]. This method is particularly valuable when mild basic conditions are preferred over the harsh acidic conditions of boron tribromide [14].
Nucleophilic demethylation methods include the use of various thiolates, which can effectively cleave phenolic methyl ethers through nucleophilic substitution mechanisms [15] [16]. These reactions typically proceed in polar aprotic solvents at elevated temperatures, offering good functional group compatibility and selective demethylation of aromatic methyl ethers [15].
Stereoselective synthesis of 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene requires careful consideration of reaction conditions and catalyst systems to achieve high levels of stereochemical control. Several advanced methodologies have been developed to address this challenge.
Phosphate elimination approaches have emerged as highly effective methods for stereoselective olefin synthesis [17]. The use of bis(2,6-xylyl)phosphate formation from stereoenriched tertiary alcohols, followed by in situ syn-elimination under mild conditions, provides tetrasubstituted olefins in high yields and stereoselectivities exceeding 95:5 [17]. This methodology has been successfully applied to the synthesis of tamoxifen derivatives in 97:3 stereoselectivity and 78% overall yield [17].
Catalyst-controlled stereoselective methods utilize specialized transition metal catalysts and chiral ligands to direct the stereochemical outcome of coupling reactions [18] [19]. Copper-mediated allylic substitution with ortho-diphenylphosphanyl benzoate directing groups enables stereoselective construction of trisubstituted E-olefins without requiring adjacent electron-withdrawing groups [18].
Ring-closing metathesis/ethenolysis strategies provide access to stereodefined macrocyclic systems through catalyst-controlled olefin geometry [19]. These methods allow selective enrichment of either E- or Z-olefin isomers through careful selection of catalyst systems and reaction conditions [19].
Industrial scale production of 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene requires consideration of economic factors, environmental impact, and process scalability. Several methodologies have been adapted for large-scale manufacturing applications.
Continuous flow reactor systems represent a significant advancement in industrial organic synthesis, enabling consistent product quality and yield while minimizing batch-to-batch variability . These systems typically operate under optimized conditions with high-purity reagents and catalysts to maximize process efficiency . Temperature and pressure control, along with precise reagent feeding, ensure reproducible results at industrial scales.
Biocatalytic approaches are increasingly important for sustainable industrial synthesis of aromatic compounds [21] [22]. Fermentation-based processes using proprietary microorganisms can produce aromatic platform molecules from renewable biomass feedstocks [21]. These processes offer advantages including reduced energy requirements, elimination of fossil fuel dependence, and improved environmental profiles compared to traditional petrochemical routes [22].
Process optimization strategies focus on maximizing atom economy, minimizing waste generation, and reducing energy consumption [21]. Green chemistry principles guide the selection of solvents, catalysts, and reaction conditions to ensure environmental sustainability while maintaining economic viability [22].
Effective purification and quality control are essential for obtaining high-purity 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene suitable for research or commercial applications. Multiple analytical and preparative techniques are employed to ensure product quality and consistency.
Chromatographic purification methods represent the primary approach for obtaining high-purity samples [23] [24]. Column chromatography using silica gel with hexane/ethyl acetate gradient elution typically achieves purities of 95-99% with recoveries of 70-90% [23]. High-performance liquid chromatography provides even higher purities (98-99.5%) with improved recoveries (80-95%) but at higher cost [25].
Crystallization techniques offer cost-effective purification for compounds with suitable crystallization properties [23] [24]. The principle involves differential solubility in hot versus cold solvents, typically achieving purities of 90-98% with recoveries of 60-85% [23]. Solvent selection and cooling rates are critical parameters for optimizing crystal quality and yield.
Quality control analytical methods encompass multiple complementary techniques to ensure comprehensive characterization [26] [27]. Nuclear magnetic resonance spectroscopy (both ¹H and ¹³C) provides definitive structure confirmation and purity assessment through integration of characteristic aromatic signals (δ 6.5-7.5 ppm) [27] [25]. Mass spectrometry confirms molecular weight (300.4 ± 0.1 Da) and fragmentation patterns [27] [25].
Physical and chemical property determination includes melting point analysis (expected range 145-150°C), infrared spectroscopy for functional group identification (C=C stretch ~1600 cm⁻¹, OH stretch 3200-3600 cm⁻¹), and UV-visible spectroscopy for conjugation assessment (λmax 280-320 nm) [27]. Elemental analysis provides quantitative composition data (C: 87.96 ± 0.5%, H: 6.71 ± 0.5%) [27].